2-Hydroxy-3,3-dimethylpentanoic acid
CAS No.: 874124-84-2
Cat. No.: VC4778284
Molecular Formula: C7H14O3
Molecular Weight: 146.186
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 874124-84-2 |
|---|---|
| Molecular Formula | C7H14O3 |
| Molecular Weight | 146.186 |
| IUPAC Name | 2-hydroxy-3,3-dimethylpentanoic acid |
| Standard InChI | InChI=1S/C7H14O3/c1-4-7(2,3)5(8)6(9)10/h5,8H,4H2,1-3H3,(H,9,10) |
| Standard InChI Key | PRTNGLKYNXZIKS-UHFFFAOYSA-N |
| SMILES | CCC(C)(C)C(C(=O)O)O |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The IUPAC name 2-hydroxy-3,3-dimethylpentanoic acid defines a five-carbon chain (pentanoic acid) with:
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A hydroxyl (-OH) group at position 2.
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Two methyl (-CH) groups at position 3.
This configuration creates a sterically hindered environment around the hydroxyl and carboxylic acid groups, influencing reactivity and intermolecular interactions. The compound’s chiral center at C2 (due to the hydroxyl group) suggests potential enantiomeric forms, though specific optical data remain unreported in available literature .
Table 1: Comparative Structural Data of Analogous Hydroxycarboxylic Acids
Synthesis and Manufacturing
Halogenation-Oxidation Pathways
A patent describing the synthesis of 3,3-dimethyl-2-oxobutyric acid provides a plausible route for producing 2-hydroxy-3,3-dimethylpentanoic acid. Key steps include:
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Halogenation: Reacting 3,3-dimethylbutyric acid with phosphorus oxychloride () in dichloromethane at 5–10°C to form 2-chloro-3,3-dimethylbutyric acid .
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Hydrolysis: Treating the chlorinated intermediate with sodium hydroxide to yield 2-hydroxy-3,3-dimethylbutanoic acid .
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Oxidation: Using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and air in a toluene-water solvent system to oxidize intermediates .
For the pentanoic analog, extending the carbon chain via aldol condensation or malonate ester synthesis could be explored, though specific methodologies require further validation.
Table 2: Reaction Conditions for Key Synthetic Steps
| Step | Reagents/Catalysts | Temperature (°C) | Solvent System | Yield (%) |
|---|---|---|---|---|
| Halogenation | 5–10 | Dichloromethane | 80–92 | |
| Hydrolysis | NaOH (30%) | 60–80 | Water | 75–92 |
| Oxidation | TEMPO, air | 70–80 | Toluene-water | 76–92 |
Physicochemical Properties
Computed and Experimental Data
While direct measurements for 2-hydroxy-3,3-dimethylpentanoic acid are scarce, extrapolations from analogs suggest:
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Hydrogen Bonding: Two donors (hydroxyl and carboxylic acid) and three acceptors, enabling strong intermolecular interactions .
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LogP (XLogP3-AA): ~1.3, indicating moderate hydrophobicity .
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Solubility: Likely soluble in polar solvents (water, ethanol) due to hydrogen-bonding groups, with reduced solubility in nonpolar solvents .
Table 3: Comparative Physicochemical Properties
Applications and Industrial Relevance
Pharmaceutical Intermediates
Branched hydroxycarboxylic acids are critical in synthesizing bioactive molecules. For example:
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Antibiotics: Similar structures serve as precursors for β-lactamase inhibitors .
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Chiral Synthesis: The C2 stereocenter enables asymmetric catalysis for enantioselective drug production .
Material Science
Steric hindrance from dimethyl groups may enhance thermal stability in polymer matrices, making the compound a candidate for high-performance resins .
| Hazard Code | Risk Statement | Precautionary Measures |
|---|---|---|
| H302 | Harmful if swallowed | Use personal protective equipment |
| H315 | Causes skin irritation | Avoid contact with skin |
| H319 | Causes serious eye irritation | Wear eye protection |
| H335 | May cause respiratory irritation | Use in well-ventilated areas |
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